1-Palmitoylglycerone 3-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

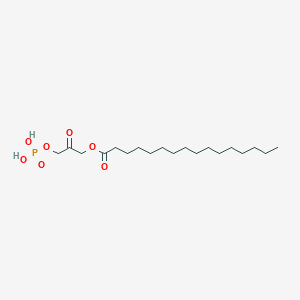

1-palmitoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate. It derives from a dihydroxyacetone. It is a conjugate acid of a this compound(2-).

This compound , also known as palmitoyl glycerone phosphoric acid or hexadecanoyl dihydroxyacetone phosphate, belongs to the class of organic compounds known as o-acylglycerone-phosphates. These are glycerone-3-phosphates carrying an acyl substituent at the 1-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound exists in all eukaryotes, ranging from yeast to humans.

Wissenschaftliche Forschungsanwendungen

Lipid Synthesis and Metabolism

1-Palmitoylglycerone 3-phosphate serves as a substrate for the enzyme 1-acylglycerol 3-phosphate acyltransferase, which catalyzes the acylation of glycerol 3-phosphate. This process is essential for the formation of phospholipids, which are critical components of cellular membranes. Research has demonstrated that this compound is involved in the biosynthesis of various lipid classes, including glycerophospholipids and triacylglycerols, which are vital for energy storage and membrane structure .

Role in Disease Mechanisms

Studies have highlighted the involvement of glycerol-3-phosphate acyltransferases (GPATs), including those utilizing this compound, in metabolic disorders such as obesity and insulin resistance. For instance, GPAT1 deficiency has been linked to reduced hepatic steatosis and improved insulin sensitivity, suggesting that manipulating pathways involving this compound may offer therapeutic avenues for managing metabolic diseases .

Biotechnological Applications

The manipulation of pathways involving this compound has potential applications in biotechnology. Genetic engineering efforts targeting GPAT enzymes have been proposed to enhance lipid production in microorganisms, which could be beneficial for biofuel production or the creation of functional lipids for food and pharmaceutical industries .

Therapeutic Potential

Recent studies have explored the therapeutic properties of derivatives related to this compound. For example, compounds derived from palmitoyl glycerone phosphoric acid have shown promise in treating conditions like atopic dermatitis by modulating immune responses through pathways involving interleukins . This suggests that understanding the applications of this compound could lead to innovative treatments for inflammatory diseases.

Case Study: Lipid Metabolism and Insulin Resistance

A study investigating GPAT1's role in lipid metabolism found that overexpression of this enzyme led to increased levels of lipid intermediates such as diacylglycerol and triacylglycerol, contributing to impaired insulin signaling in liver cells. This highlights how manipulating the levels of this compound can affect metabolic health .

Case Study: Genetic Engineering for Enhanced Lipid Production

Research into Chlamydomonas reinhardtii demonstrated that overexpressing genes associated with GPATs significantly increased biomass yield and triacylglycerol content under nitrogen-deficient conditions. This case illustrates how targeting metabolic pathways involving this compound can enhance lipid production for various applications .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

1-PGP undergoes hydrolysis to release free fatty acids (palmitic acid) and glycerol-3-phosphate. This reaction is catalyzed by phospholipases and hydrolases in biological systems.

Key Findings:

-

Enzymatic Hydrolysis :

Data Table: Hydrolysis Pathways

| Substrate | Enzyme | Products | Conditions | Reference |

|---|---|---|---|---|

| 1-PGP | GlpQ | G3P, Palmitic Acid | pH 7.4, 37°C |

Acylation and Esterification

1-PGP participates in lipid biosynthesis as a precursor for lysophosphatidic acid (LPA) and phosphatidic acid (PA).

Key Findings:

-

Mitochondrial Glycerol-3-Phosphate Acyltransferase (mtGPAT1) :

Data Table: Acylation Reactions

| Substrate | Enzyme | Products | Inhibitors (IC₅₀) | Reference |

|---|---|---|---|---|

| 1-PGP + Palmitoyl-CoA | mtGPAT1 | LPA | Sulfonamide analogs (0.5–2 µM) |

Phosphorylation and Metabolic Interconversion

1-PGP is interconverted with dihydroxyacetone phosphate (DHAP) via dehydrogenation, linking lipid metabolism to glycolysis.

Key Findings:

-

Glycerol-3-Phosphate Dehydrogenase (GPDH) :

Data Table: Dehydrogenation Reactions

| Substrate | Enzyme | Products | Cofactor | Reference |

|---|---|---|---|---|

| 1-PGP | GPDH | DHAP, NADH | NAD⁺ |

Enzymatic Inhibitor Studies

Small-molecule inhibitors targeting 1-PGP’s reactivity have been designed to modulate lipid biosynthesis.

Key Findings:

-

Sulfonamide-Based Inhibitors :

Data Table: Inhibitor Profiles

| Inhibitor Class | Target Enzyme | IC₅₀ (µM) | Selectivity Over GPAT3 | Reference |

|---|---|---|---|---|

| Sulfonamide analogs | mtGPAT1 | 0.5–2 | >10× |

Comparative Reactivity of Structural Analogs

1-PGP’s reactivity differs from analogs due to its saturated palmitoyl chain.

Data Table: Reactivity Comparison

Eigenschaften

CAS-Nummer |

17378-38-0 |

|---|---|

Molekularformel |

C19H37O7P |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

(2-oxo-3-phosphonooxypropyl) hexadecanoate |

InChI |

InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24) |

InChI-Schlüssel |

MLWXSIMRTQAWHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |

Key on ui other cas no. |

17378-38-0 |

Synonyme |

hexadecanoyl dihydroxyacetone phosphate palmitoyl dihydroxyacetone phosphate palmitoyl glycerone phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.